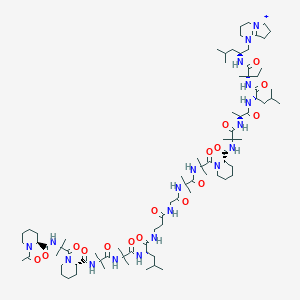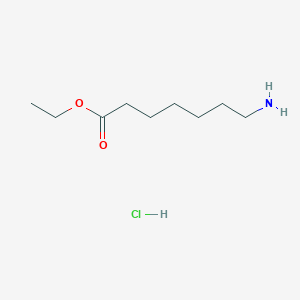
6,12-Dibromochrysene
Übersicht
Beschreibung
6,12-Dibromochrysene is a chemical compound with the molecular formula C18H10Br2 . It has an average mass of 386.080 Da and a monoisotopic mass of 383.914917 Da . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 6,12-Dibromochrysene involves a multi-step process that begins with the synthesis of chrysene and ends with the addition of bromine to the 6 and 12 positions of the molecule . The synthetic route developed by Ningbo Inno Pharmchem Co., Ltd. for 6,12-Dibromochrysene is one of the known methods .Molecular Structure Analysis
The molecular structure of 6,12-Dibromochrysene is characterized by two bromine atoms attached to a chrysene molecule at the 6 and 12 positions . Chiral structures of 6,12-Dibromochrysene have been successfully constructed and characterized on Au(111) and Cu(111) surfaces .Chemical Reactions Analysis
6,12-Dibromochrysene has been used in the construction of two-dimensional chiral networks on Au(111) and one-dimensional metal-liganded chiral chains on Cu(111) respectively . The transformation of self-assembled phases into organometallic (OM) oligomers after debromination preserves the chirality .Physical And Chemical Properties Analysis
6,12-Dibromochrysene is a solid substance at room temperature . It has a molecular weight of 386.09 .Wissenschaftliche Forschungsanwendungen
Chiral Recognition, Separation, and Transformation
6,12-Dibromochrysene (DBCh) has been used to construct large-area two-dimensional chiral networks on gold (Au) surfaces. These networks are of scientific interest due to their potential applications in chiral recognition, separation, and transformation processes. Chiral molecules have non-superimposable mirror images, which makes them important in fields like pharmaceuticals where the chirality of a drug molecule can affect its efficacy and safety .
Material Science and Engineering
The construction of one-dimensional metal-liganded chiral chains on copper (Cu) surfaces with DBCh suggests applications in material science and engineering. These chiral chains could be used in the development of new materials with specific optical properties or in the creation of surfaces with unique chemical reactivity .
Proteomics Research
DBCh is available for purchase as a biochemical for proteomics research. Proteomics is the large-scale study of proteins, which are vital parts of living organisms and involved in virtually all cell functions. The specific application of DBCh in this field is not detailed in the search results, but its availability indicates its relevance .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of 6,12-Dibromochrysene in the construction of chiral networks on Au(111) and Cu(111) surfaces represents a promising direction for future research . The ability to construct and characterize these networks could have potential applications in many fields such as chiral recognition, separation, and transformation .
Eigenschaften
IUPAC Name |
6,12-dibromochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-17-10-16-12-6-2-4-8-14(12)18(20)9-15(16)11-5-1-3-7-13(11)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULVBMDEPWAFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391063 | |
| Record name | 6,12-dibromochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131222-99-6 | |
| Record name | 6,12-dibromochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,12-DIBROMOCHRYSENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 6,12-dibromochrysene significant in materials science?
A: 6,12-Dibromochrysene serves as a crucial building block for the bottom-up synthesis of graphene nanoribbons (GNRs). [, , , ]. These nanoribbons hold immense potential in nanoelectronics due to their unique electronic properties, including a tunable band gap.
Q2: How does 6,12-dibromochrysene facilitate GNR formation?
A: The bromine atoms in 6,12-dibromochrysene participate in Ullmann-type coupling reactions on metal surfaces like gold and copper. [, , , ]. This surface-assisted reaction leads to the formation of polymers, which can then undergo cyclodehydrogenation to create GNRs.
Q3: Is there a difference in GNR formation on different metal surfaces?
A: Yes, the choice of metal surface significantly influences the chirality and subsequent properties of the resulting GNRs. For instance, 6,12-dibromochrysene on Au(111) forms achiral polymers that can be converted to GNRs. []. Conversely, on Cu(111), chiral organometallic polymers are formed, hindering GNR formation due to their specific structure. []
Q4: What role do reaction intermediates play in the formation of GNRs from 6,12-dibromochrysene?
A: Research has identified several reaction intermediates, including organometallic monomers, dimers, and trimers, during the polymerization of 6,12-dibromochrysene on Ag(111). [] These intermediates provide insights into the polymerization process and highlight that GNR formation involves breaking and reforming C-Ag bonds, not just simple coupling of intermediates.
Q5: How does the presence of bromine atoms affect the properties of the resulting GNRs?
A: The bromine atoms influence both the polymerization process and the final properties of the GNRs. For example, on Ag(110), a Br-enhanced growth mode has been observed, where the presence of bromine contributes to increased polymer length, impacting the GNR structure. []
Q6: Are there any alternative methods to synthesize GNRs from 6,12-dibromochrysene?
A6: While on-surface Ullmann coupling is predominantly used, alternative synthetic approaches to produce GNRs from 6,12-dibromochrysene or similar precursors are constantly being explored. This exploration aims to develop more efficient and controllable methods for GNR synthesis.
Q7: What are the environmental concerns related to 6,12-dibromochrysene?
A: As a halogenated polycyclic aromatic hydrocarbon, 6,12-dibromochrysene raises concerns regarding its environmental fate and potential toxicity. []. Research on its degradation pathways and ecotoxicological effects is crucial for responsible handling and disposal.
Q8: How does 6,12-dibromochrysene compare to other halogenated polycyclic aromatic hydrocarbons in terms of its physical properties?
A: Studies have shown that the halogen substitution in 6,12-dibromochrysene, compared to its parent compound chrysene, leads to a decrease in vapor pressure. []. This property is important for understanding its potential for atmospheric transport and distribution in the environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




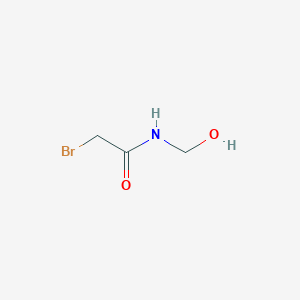
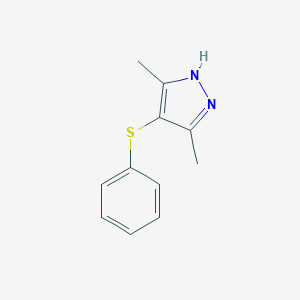

![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)


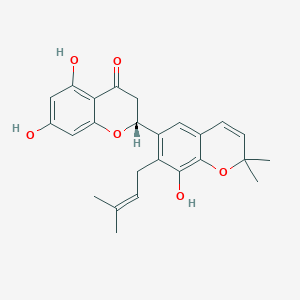
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)

